1H-Pyrazole, 1,1'-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-
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Overview
Description
1H-Pyrazole, 1,1’-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-) is a complex heterocyclic compound featuring a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 1H-Pyrazole, 1,1’-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-) involves multiple steps. Typically, pyrazoles are synthesized through cycloaddition reactions, condensation reactions, or dehydrogenative coupling reactions .
Chemical Reactions Analysis
1H-Pyrazole, 1,1’-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as bromine or oxygen in the presence of a catalyst.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halides as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in various fields:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,1’-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-) involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1H-Pyrazole, 1,3-dimethyl-
- 1H-Pyrazole, 3,5-dimethyl-1-phenyl-
- 1,1’-(Pyridine-2,6-diyl)bis(3,5-dimethyl-1H-pyrazole)
Compared to these compounds, 1H-Pyrazole, 1,1’-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-) is unique due to the presence of the dioxo-digermoxane moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
112703-52-3 |
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Molecular Formula |
C12H18Ge2N4O3 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)methyl-[(3,5-dimethylpyrazol-1-yl)methyl-oxogermyl]oxy-oxogermane |
InChI |
InChI=1S/C12H18Ge2N4O3/c1-9-5-11(3)17(15-9)7-13(19)21-14(20)8-18-12(4)6-10(2)16-18/h5-6H,7-8H2,1-4H3 |
InChI Key |
RSKBBGGSICFFMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C[Ge](=O)O[Ge](=O)CN2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
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